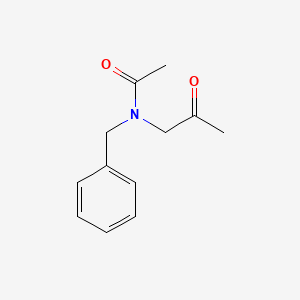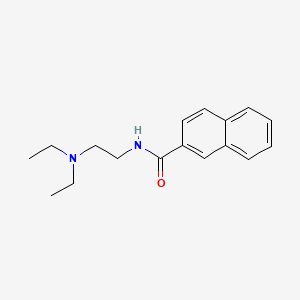
Arsine, pentyldibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, pentyldibromo- is an organoarsenic compound that belongs to the class of arsines. Arsines are compounds that contain arsenic bonded to hydrogen and/or carbon groups. This particular compound is characterized by the presence of two bromine atoms and a pentyl group attached to the arsenic atom. Arsine compounds are known for their toxicity and have various applications in different fields, including the semiconductor industry and chemical synthesis.
Métodos De Preparación
The synthesis of arsine, pentyldibromo- typically involves the reaction of pentylmagnesium bromide with arsenic trichloride, followed by the addition of bromine. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be summarized as follows:
- Synthesis of Pentylmagnesium Bromide:
- React pentyl bromide with magnesium in dry ether to form pentylmagnesium bromide.
- ( \text{C}5\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgBr} )
- Reaction with Arsenic Trichloride:
- Add arsenic trichloride to the pentylmagnesium bromide solution.
- ( 3\text{C}5\text{H}{11}\text{MgBr} + \text{AsCl}_3 \rightarrow (\text{C}5\text{H}{11})_3\text{As} + 3\text{MgBrCl} )
- Bromination:
- Introduce bromine to the reaction mixture to obtain arsine, pentyldibromo-.
- ( (\text{C}5\text{H}{11})_3\text{As} + 2\text{Br}_2 \rightarrow (\text{C}5\text{H}{11})\text{AsBr}_2 )
Análisis De Reacciones Químicas
Arsine, pentyldibromo- undergoes various chemical reactions, including:
- Oxidation:
- Oxidation of arsine compounds can lead to the formation of arsenic oxides.
- Common oxidizing agents include hydrogen peroxide and nitric acid.
- Reduction:
- Reduction reactions can convert arsine compounds to their corresponding arsenic hydrides.
- Reducing agents such as lithium aluminum hydride are commonly used.
- Substitution:
- Substitution reactions involve the replacement of bromine atoms with other functional groups.
- Nucleophiles such as amines or thiols can be used for substitution.
Aplicaciones Científicas De Investigación
Arsine, pentyldibromo- has several scientific research applications:
- Chemistry:
- Used as a precursor in the synthesis of other organoarsenic compounds.
- Employed in the study of reaction mechanisms involving arsenic compounds.
- Biology:
- Investigated for its potential biological activity and toxicity.
- Used in studies related to arsenic metabolism and detoxification.
- Medicine:
- Explored for its potential use in chemotherapy due to its cytotoxic properties.
- Studied for its effects on cellular pathways and molecular targets.
- Industry:
- Utilized in the semiconductor industry for the deposition of thin films.
- Applied in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of arsine, pentyldibromo- involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress, inhibition of enzyme activity, and damage to cellular structures. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparación Con Compuestos Similares
Arsine, pentyldibromo- can be compared with other similar compounds, such as:
- Arsine (AsH3):
- A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
- Triphenylarsine (As(C6H5)3):
- An organoarsenic compound with three phenyl groups, used in organic synthesis.
- Arsenic Trichloride (AsCl3):
- A precursor in the synthesis of various arsenic compounds, including arsine derivatives.
The uniqueness of arsine, pentyldibromo- lies in its specific structure, which includes both a pentyl group and two bromine atoms, giving it distinct chemical properties and reactivity.
Propiedades
Número CAS |
64047-02-5 |
|---|---|
Fórmula molecular |
C5H11AsBr2 |
Peso molecular |
305.87 g/mol |
Nombre IUPAC |
dibromo(pentyl)arsane |
InChI |
InChI=1S/C5H11AsBr2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
Clave InChI |
ICLZLPLEXRQCFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[As](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)




![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)








